molecular formula C15H16N2O5S2 B12274280 N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B12274280
M. Wt: 368.4 g/mol
InChI Key: DULFGGBIMMOLKC-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound that features a unique combination of furan, thiophene, oxazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with the oxazole and sulfonamide moieties. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include inhibition of kinases, modulation of oxidative stress, and interference with microbial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications .

Properties

Molecular Formula

C15H16N2O5S2

Molecular Weight

368.4 g/mol

IUPAC Name

N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C15H16N2O5S2/c1-9-15(10(2)22-17-9)24(19,20)16-7-12(18)14-6-11(8-23-14)13-4-3-5-21-13/h3-6,8,12,16,18H,7H2,1-2H3

InChI Key

DULFGGBIMMOLKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O

Origin of Product

United States

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